Nor Benzphetamine-d6 Hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

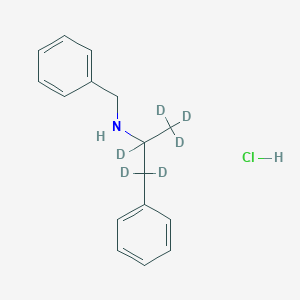

Nor Benzphetamine-d6 Hydrochloride: is a deuterated analog of a phenylpropanamine derivative. This compound is characterized by the presence of six deuterium atoms, which are isotopes of hydrogen. The deuterium atoms replace the hydrogen atoms in the molecule, making it heavier and often more stable. This compound is used in various scientific research applications due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Nor Benzphetamine-d6 Hydrochloride typically involves the deuteration of the corresponding non-deuterated compound. The process begins with the preparation of the non-deuterated N-benzyl-3-phenylpropan-2-amine, followed by the introduction of deuterium atoms. This can be achieved through catalytic hydrogen-deuterium exchange reactions using deuterium gas (D2) in the presence of a suitable catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to handle deuterium gas safely. The reaction conditions, such as temperature, pressure, and catalyst type, are optimized to achieve high yields and purity of the deuterated product.

Analyse Chemischer Reaktionen

Types of Reactions: Nor Benzphetamine-d6 Hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzaldehyde or benzoic acid derivatives, while reduction may produce primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Nor Benzphetamine-d6 is a sympathomimetic amine with structural similarities to amphetamines. The deuteration enhances its utility in mass spectrometry by providing distinct isotopic patterns, allowing for precise tracking of the compound's behavior in biological systems.

Pharmacological Applications

- Metabolic Studies : Nor Benzphetamine-d6 is used to trace the metabolic fate of benzphetamine in human and animal models. By using deuterated compounds, researchers can differentiate between endogenous and exogenous sources of metabolites, which is crucial for understanding drug interactions and pharmacodynamics .

- Drug Testing : This compound plays a role in developing gas chromatography-mass spectrometry (GC-MS) methods for detecting amphetamines in biological samples. Its unique mass spectral characteristics help improve the accuracy of drug testing protocols, especially in forensic toxicology .

- Weight Management Research : As benzphetamine is an appetite suppressant, its deuterated form aids in studying the mechanisms through which sympathomimetics influence weight loss and metabolic rates. Understanding these mechanisms can lead to better therapeutic strategies for obesity management .

Case Studies and Research Findings

- Clinical Trials : Various studies have examined the effects of benzphetamine on weight loss and appetite suppression. For instance, research has shown that benzphetamine can effectively reduce body weight when combined with lifestyle changes, highlighting the importance of understanding its pharmacokinetics through compounds like Nor Benzphetamine-d6 .

- Toxicological Analysis : A study demonstrated the utility of Nor Benzphetamine-d6 in distinguishing between different sources of amphetamines during toxicological screenings. The deuterated compound was instrumental in developing sensitive detection methods that can differentiate between therapeutic use and illicit consumption .

Data Tables

Wirkmechanismus

The mechanism of action of Nor Benzphetamine-d6 Hydrochloride involves its interaction with specific molecular targets and pathways. The deuterium atoms can influence the compound’s binding affinity and stability, leading to altered biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

N-Benzyl-3-phenylpropan-2-amine: The non-deuterated analog of the compound.

N-Benzyl-1,1,1,2,3,3-hexadeuterio-3-phenylpropan-2-amine: A similar deuterated compound without the hydrochloride group.

Benzphetamine: A structurally related compound with similar pharmacological properties.

Uniqueness: Nor Benzphetamine-d6 Hydrochloride is unique due to the presence of six deuterium atoms, which confer enhanced stability and distinct spectroscopic properties. This makes it particularly valuable in research applications where isotopic labeling is required.

Eigenschaften

CAS-Nummer |

1246815-75-7 |

|---|---|

Molekularformel |

C16H20ClN |

Molekulargewicht |

267.82 g/mol |

IUPAC-Name |

N-benzyl-1,1,1,2,3,3-hexadeuterio-3-phenylpropan-2-amine;hydrochloride |

InChI |

InChI=1S/C16H19N.ClH/c1-14(12-15-8-4-2-5-9-15)17-13-16-10-6-3-7-11-16;/h2-11,14,17H,12-13H2,1H3;1H/i1D3,12D2,14D; |

InChI-Schlüssel |

VRMZVDMDDHHROA-CJHOTNIZSA-N |

SMILES |

CC(CC1=CC=CC=C1)NCC2=CC=CC=C2.Cl |

Isomerische SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])C1=CC=CC=C1)NCC2=CC=CC=C2.Cl |

Kanonische SMILES |

CC(CC1=CC=CC=C1)NCC2=CC=CC=C2.Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.